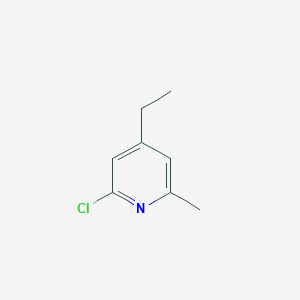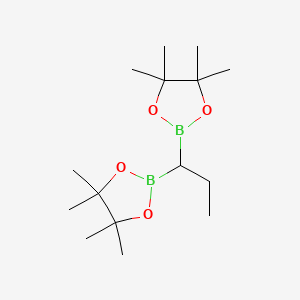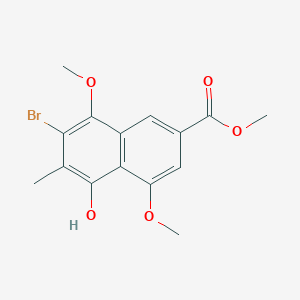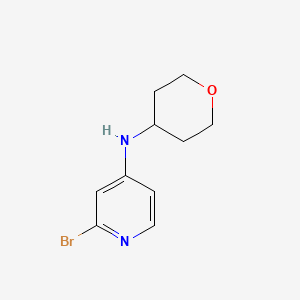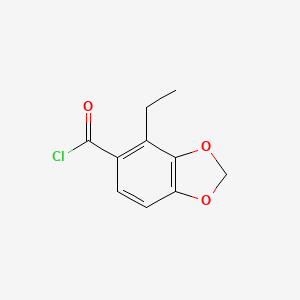
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- involves several steps. . Industrial production methods may vary, but they typically involve similar catalytic and coupling reactions to achieve the desired product.
Analyse Chemischer Reaktionen
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents for substitution reactions include halides and amines, leading to the formation of amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- involves its interaction with molecular targets such as COX enzymes. It acts as a competitive inhibitor, blocking the enzyme’s active site and preventing the synthesis of prostaglandins, which are involved in inflammation and pain . This inhibition can lead to reduced inflammation and pain relief.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- can be compared to other benzodioxole derivatives, such as:
1,3-Benzodioxole-5-propanoic acid, ethyl ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
1,3-Benzodioxole-5-yl-indoles: These compounds have shown anticancer activity and are used in the development of new therapeutic agents.
The uniqueness of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
594872-70-5 |
|---|---|
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
4-ethyl-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-2-6-7(10(11)12)3-4-8-9(6)14-5-13-8/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
YAFFNVYYDWMLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC2=C1OCO2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


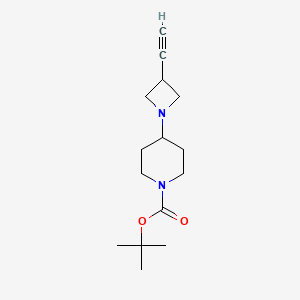
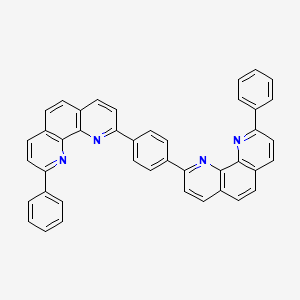
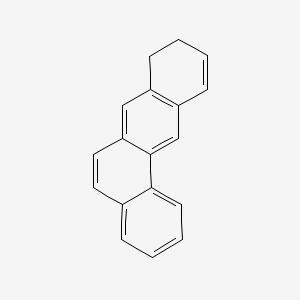
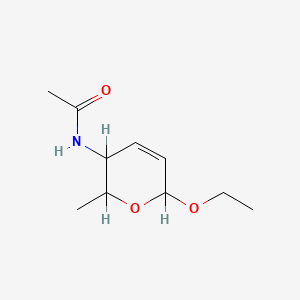
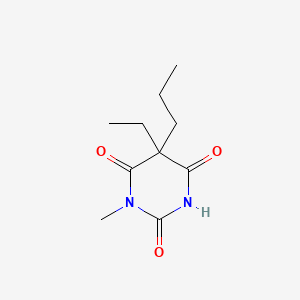
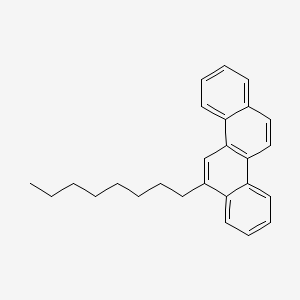
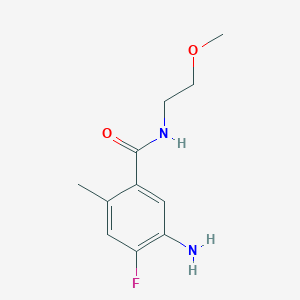
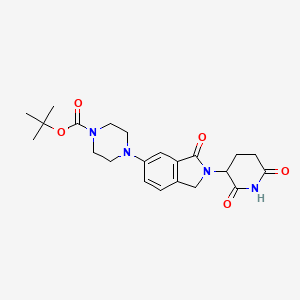
![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
methanone](/img/structure/B13936628.png)
